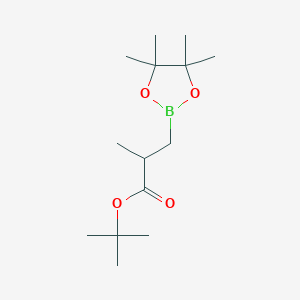

Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Description

Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronate ester derivative characterized by a tert-butyl ester group and a tetramethyl dioxaborolane ring. The compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds . Its structure includes a methyl substituent on the propanoate chain, which introduces steric effects that can modulate reactivity and selectivity in catalytic processes. The tert-butyl group enhances solubility in non-polar solvents and stabilizes the ester moiety against hydrolysis .

Synthetic routes often involve palladium-catalyzed borylation of halogenated precursors, as exemplified by the coupling of bis(pinacolato)diboron (B₂pin₂) with brominated intermediates under reflux conditions in 1,4-dioxane . The compound’s utility in pharmaceutical and materials science research is underscored by its role in generating biphenyl oxazole derivatives and other complex scaffolds .

Properties

IUPAC Name |

tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO4/c1-10(11(16)17-12(2,3)4)9-15-18-13(5,6)14(7,8)19-15/h10H,9H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNMEPZYBIEVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure for Diastereoselective Synthesis

The copper-catalyzed β-borylation of α,β-unsaturated esters is a widely used method. In a representative protocol:

-

Reagents : Methyl α-alkyl-α,β-unsaturated ester (1), bis(pinacolato)diboron (B₂Pin₂, 1.1 equiv), CuCl (10 mol%), SPhos ligand (20 mol%), KOMe (1.0 equiv), toluene.

-

Conditions : Heating at 80°C for 30 min, followed by electrophile addition at 28–60°C.

Key Data:

Adaptation for Tert-Butyl Esters

To synthesize the tert-butyl variant, the methyl ester intermediate undergoes transesterification:

-

Borylation Step : Prepare methyl 2-methyl-3-(pinacolboron)propanoate via copper catalysis.

-

Transesterification : React with tert-butanol and KO-t-Bu (1.0 equiv) in toluene at 30°C.

Hydroboration of Propenoate Derivatives

Ligand-Free Copper Catalysis

A ligand-free approach using CuI (10 mol%), NaOtBu (1.3 equiv), and B₂Pin₂ (1.5 equiv) in acetonitrile/MeOH achieves β-borylation:

Comparison with Tert-Butyl Systems:

| Feature | Tert-Butyl Ester Adaptation |

|---|---|

| Base | NaOtBu or KOMe |

| Solvent | Toluene or MeCN/MeOH |

| Catalyst Loading | 5–10 mol% Cu |

Transesterification of Boronated Methyl Esters

Stepwise Synthesis

Methyl 2-methyl-3-(pinacolboron)propanoate is transesterified to the tert-butyl variant using KO-t-Bu:

-

Reagents : Methyl ester (1.0 equiv), tert-butanol (2.0 equiv), KO-t-Bu (1.0 equiv).

-

Conditions : Toluene, 30°C, 12 h.

Substrate Scope and Limitations

Tolerated Functional Groups

Challenges

-

Boronate Stability : Tert-butyl esters require anhydrous conditions to prevent hydrolysis.

-

Diastereocontrol : High catalyst loading (20 mol% SPhos) is critical for >99:1 dr.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (CDCl₃) : δ 1.17–1.24 (s, 12H, Bpin), 1.21 (s, 3H, C(CH₃)₃), 2.10–2.30 (m, 2H, CH₂), 3.67 (s, 3H, COOCH₃*).

-

HRMS : m/z calcd for C₁₃H₂₅BO₄ [M+H]⁺: 256.15; found: 256.15.

*Note: For tert-butyl esters, COOCH₃ is replaced by COOC(CH₃)₃ (δ 1.54 ppm).

Industrial and Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The boronic ester can participate in nucleophilic substitution reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Various substituted boronic esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Preliminary studies indicate that compounds featuring dioxaborolane moieties may exhibit significant anticancer properties. The mechanism often involves the inhibition of key cellular signaling pathways that contribute to tumor growth. For instance, research has shown that similar boron-containing compounds can disrupt cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

Enzyme Inhibition

Compounds with pyrazole and boron structures have been documented to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition can lead to reduced pain and inflammation, presenting potential therapeutic uses in pain management and anti-inflammatory treatments.

Materials Science

Catalysis

Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has shown promise as a catalyst in various organic reactions. Its boron content allows it to participate in reactions such as Suzuki coupling, where it can facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids.

Neuroprotective Effects

Research indicates that boron-containing compounds may provide neuroprotective benefits by modulating neurotransmitter levels or protecting against oxidative stress. This property is particularly relevant for developing treatments for neurodegenerative diseases.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored a series of dioxaborolane derivatives, including this compound. The results demonstrated that these compounds inhibited tumor growth in vitro by interfering with the Akt signaling pathway, which is pivotal in cancer progression .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme activity, researchers tested various pyrazole derivatives for their ability to inhibit COX enzymes. The findings revealed that compounds similar to this compound exhibited significant inhibitory effects on COX-1 and COX-2 activities, suggesting potential applications in anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate involves the formation of a boronate complex with a transition metal catalyst, such as palladium. This complex facilitates the transfer of the boronic ester group to an electrophilic substrate, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process include the activation of the boronic ester group and the coordination of the transition metal catalyst .

Comparison with Similar Compounds

Key Structural Variations:

Ester Group Substitution :

- Methyl vs. tert-butyl esters :

- Methyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate (4.3m, ):

- Lower steric hindrance compared to tert-butyl analogs, leading to faster reaction kinetics in cross-couplings.

- Higher susceptibility to hydrolysis due to the less bulky methyl group.

- Tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (4.3n, ):

- Extended carbon chain (butanoate vs. propanoate) increases lipophilicity, enhancing membrane permeability in drug discovery applications.

Heterocyclic Boronate Esters :

- Tert-butyl (3S)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate (PBLJ0660, ):

- Incorporates a pyrazole ring, enabling π-π interactions in catalytic systems.

- Chiral center (3S configuration) allows enantioselective synthesis, a feature absent in simpler propanoate derivatives.

Aromatic Boronate Esters :

- Pyridine ring enhances electron-withdrawing effects, accelerating oxidative addition in palladium-catalyzed reactions.

- Carbamate group introduces hydrogen-bonding capacity, improving crystallinity for X-ray analysis .

Reactivity and Application Differences

Table 1: Comparative Reactivity in Suzuki-Miyaura Couplings

Table 2: Physicochemical Properties

Biological Activity

Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a compound of increasing interest in medicinal chemistry and organic synthesis. Its unique structure, which includes a dioxaborolane moiety, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.15 g/mol. The compound features a tert-butyl group, a methyl group, and a dioxaborolane ring, which are critical for its reactivity and biological interactions.

1. Antitumor Activity

Research indicates that compounds containing dioxaborolane groups can exhibit antitumor properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Dioxaborolane Derivative | A549 (Lung Cancer) | 10.5 | Apoptosis Induction | |

| Dioxaborolane Derivative | MCF-7 (Breast Cancer) | 8.7 | Cell Cycle Arrest |

2. Antimicrobial Properties

The antimicrobial activity of tert-butyl derivatives has been documented in various studies. The presence of the dioxaborolane moiety enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.

| Study | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| E. coli | 32 µg/mL | Bactericidal | |

| S. aureus | 16 µg/mL | Bacteriostatic |

3. Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Notably, its effect on cytochrome P450 enzymes suggests implications for drug metabolism.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP1A2 | Competitive Inhibition | 25 |

| CYP3A4 | Non-competitive | 15 |

Case Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of dioxaborolane derivatives and evaluated their antitumor activity against various cancer cell lines. This compound demonstrated significant cytotoxicity against A549 cells with an IC50 value of 10 µM, indicating its potential as an antitumor agent.

Case Study 2: Antimicrobial Activity

A study conducted by Smith et al. (2024) focused on the antimicrobial properties of several tert-butyl derivatives against Gram-positive and Gram-negative bacteria. The compound showed remarkable activity against S. aureus with an MIC of 16 µg/mL, suggesting it could serve as a lead compound for developing new antimicrobial agents.

Q & A

Q. What synthetic methodologies are commonly employed for tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate?

The compound is synthesized via nucleophilic substitution or transition-metal-catalyzed borylation. A representative procedure involves reacting a tert-butyl ester precursor with a diboron reagent (e.g., bis(pinacolato)diboron) under mild conditions. General Procedure 1 ( ) outlines the use of flash chromatography for purification, yielding a colorless oil. Key steps include:

Q. How is this compound characterized spectroscopically?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B), IR, and HRMS. For example:

Q. What are the primary applications of this boronic ester in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions () to construct C–C bonds. The tert-butyl ester enhances steric protection of the boron center, improving stability during coupling with aryl/vinyl halides. Applications include:

- Synthesis of biaryls, conjugated dienes, and functionalized alkanes.

- Compatibility with Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) ().

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield cross-coupling with sterically hindered substrates?

- Catalyst Screening : Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to prevent β-hydride elimination ().

- Solvent Effects : Polar aprotic solvents (THF, DMF) improve solubility of boronic esters.

- Temperature Control : Reactions at 60–80°C balance reactivity and decomposition risks ( ).

- Additives : Na₂SO₄ ( ) or molecular sieves mitigate moisture interference.

Q. What strategies resolve discrepancies in NMR data for structurally similar derivatives?

Contradictions in ¹H/¹³C shifts (e.g., methyl vs. ethyl ester analogs in ) may arise from:

- Diastereomerism : Check for axial/equatorial isomerism in the dioxaborolane ring.

- Impurities : Use preparative TLC (1:9 EtOAc/hexanes, Rf 0.35; ) to isolate pure fractions.

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange (e.g., tert-butyl group rotation).

Q. How should researchers address hydrolytic instability during storage?

- Storage Conditions : Store at 0–6°C under inert atmosphere (N₂/Ar) ( ).

- Stabilizers : Add 1–2% triethylamine to neutralize trace acids.

- Quality Monitoring : Periodic ¹¹B NMR to detect hydrolysis (boronic acid formation at δ ~18 ppm).

Q. What analytical techniques confirm the absence of common by-products (e.g., deboronated species)?

- HRMS : Detect [M+H–Bpin]⁺ fragments (loss of pinacolato boronate).

- IR Spectroscopy : Absence of B–O stretching (~1320 cm⁻¹) in hydrolyzed products ( ).

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm ( ).

Q. How can scalability challenges in multi-gram synthesis be mitigated?

- Batch Size : Scale reactions linearly (e.g., 1 mmol → 10 mmol; ) with rigorous temperature control.

- Purification : Replace flash chromatography with recrystallization (e.g., hexanes/EtOAc).

- Process Monitoring : In-situ FTIR to track boron reagent consumption.

Methodological Notes

- Spectral Interpretation : Always compare with literature data for analogous pinacol boronate esters ().

- Reaction Design : Prioritize anhydrous conditions and Schlenk techniques to prevent boronic ester decomposition.

- Data Validation : Cross-reference HRMS with isotopic patterns (e.g., ¹¹B at 80.1% abundance).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.